5-Amino-2-methoxy Substitution Pattern Confers a Unique Hydrogen-Bonding Pharmacophore Compared to Common Regioisomers
The 5-amino-2-methoxy substitution on the phenyl ring of this compound creates a distinct donor-acceptor pharmacophore that is absent in the more commonly procured 3-aminophenyl and 4-aminophenyl regioisomers. This substitution pattern is explicitly claimed within the Novartis tankyrase inhibitor patent as a preferred embodiment for modulating TNKS1/2 activity, indicating its structural relevance for target engagement [1]. In contrast, the 4-amino regioisomer (CAS 100450-98-4) presents a linear arrangement that lacks the ortho-methoxy group capable of intramolecular hydrogen bonding with the acetamide linker.
| Evidence Dimension | Substitution Pattern (Amino and Methoxy Positions on Phenyl Ring) |
|---|---|
| Target Compound Data | 5-NH2, 2-OCH3 (vicinal donor-acceptor pair) |
| Comparator Or Baseline | N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide (4-NH2, no OCH3); N-(3-Aminophenyl)-2-(piperidin-1-yl)acetamide (3-NH2, no OCH3) |
| Quantified Difference | Presence vs. absence of ortho-methoxy group capable of intramolecular H-bonding; distinct spatial vector of the amino H-bond donor |
| Conditions | Structural analysis based on the Novartis Markush formula (I) defining R1-R5 substitutions [1] |
Why This Matters
For researchers synthesizing or screening focused libraries against the tankyrase enzyme family, this specific substitution pattern is required to reproduce the pharmacophore claimed in the Novartis patent, which cannot be achieved with simpler, more commercially available aminophenyl-piperidine-acetamide regioisomers.
- [1] Novartis AG. US Patent 9181266 B2: 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors. Published 2015-11-10. View Source
